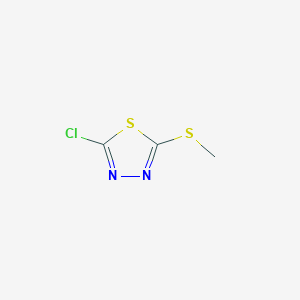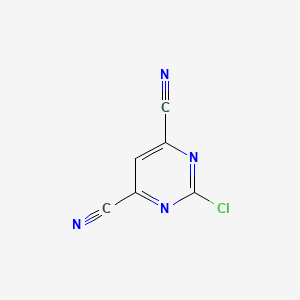
2-Chloro-5-methylsulfanyl-1,3,4-thiadiazole
Übersicht
Beschreibung
The compound 2-Chloro-5-methylsulfanyl-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole family, which is characterized by a heterocyclic ring containing both sulfur and nitrogen atoms. This class of compounds is known for its diverse range of biological activities and applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole compounds involves various reagents and conditions. For instance, the synthesis of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was achieved using different reagents and characterized by spectroscopic techniques, with its structure confirmed by X-ray crystal structure analysis . Similarly, N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide was synthesized by reacting 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives has been extensively studied using X-ray crystallography. For example, the crystal structure of 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole revealed the presence of molecular forces such as S⋯O close contact and NH⋯N hydrogen bonds, which contribute to the stability of the molecular structure . The crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was also reported, providing insights into the bond lengths, bond angles, and torsion angles of the compound .
Chemical Reactions Analysis
The reactivity of 1,3,4-thiadiazole derivatives can be inferred from studies on similar compounds. For instance, 3,4-Dichloro-1,2,5-thiadiazole has been used as a sulfur transfer reagent, indicating the potential for 1,3,4-thiadiazole derivatives to participate in sulfur-related chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can be diverse. The compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole exhibited a good correlation between observed and theoretical vibrational frequencies, suggesting its potential application as a nonlinear optical (NLO) material . The X-ray crystal structures of thiadiazole-sulfonamide compounds in complex with carbonic anhydrase provided insights into their binding interactions, which are crucial for their inhibitory activity .
Wissenschaftliche Forschungsanwendungen
Antifungal and Antimicrobial Applications
- A study by Fan et al. (2010) highlights the synthesis and biological activity of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles, demonstrating potential fungicide activity against several fungi, suggesting applications in agriculture for crop protection (Fan et al., 2010).
- Sych et al. (2019) explored derivatives of 1,3,4-thiadiazole for antimicrobial and antifungal actions, with some compounds showing sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).
Potential in Pharmaceutical Research
- Clerici et al. (2001) synthesized derivatives of 2-amino-5-sulfanyl-1,3,4-thiadiazole, finding some compounds with notable antidepressant and anxiolytic properties, indicating potential use in developing new CNS-active drugs (Clerici et al., 2001).
- Gomha et al. (2017) synthesized new derivatives incorporating the thiadiazole moiety, showing significant anticancer activities, highlighting its potential in cancer research (Gomha et al., 2017).
- Shukla et al. (2012) developed bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors, showing potential in targeting cancer metabolism (Shukla et al., 2012).
Material Science and Corrosion Inhibition
- Bentiss et al. (2007) researched the use of 1,3,4-thiadiazoles as corrosion inhibitors for mild steel in acidic environments, a crucial application in material science and engineering (Bentiss et al., 2007).
Eigenschaften
IUPAC Name |
2-chloro-5-methylsulfanyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2S2/c1-7-3-6-5-2(4)8-3/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUIGBYCAOWIRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544733 | |
| Record name | 2-Chloro-5-(methylsulfanyl)-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylsulfanyl-1,3,4-thiadiazole | |
CAS RN |
36757-53-6 | |
| Record name | 2-Chloro-5-(methylsulfanyl)-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2'-[(3-Methylphenyl)imino]diacetic acid](/img/structure/B3032616.png)
![Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]-](/img/structure/B3032619.png)

![3-[(3,5-dichlorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3032622.png)

![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3032624.png)
![Bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3032626.png)
![[1,1'-Biphenyl]-4-ol, 4'-[(4-chlorophenyl)sulfonyl]-](/img/structure/B3032628.png)


![2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid](/img/structure/B3032634.png)